Cas no 73151-67-4 (5(S),12(S)-DiHETE)

5(S),12(S)-DiHETE 化学的及び物理的性質
名前と識別子
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-
- (5S,12S)-DIHYDROXY-(6E,8E,10E,14Z)-EICOSATETRAENOIC ACID
- 6E-12-EPI-LEUKOTRIENE B4
- 6-TRANS-12-EPI-LTB4
- (6E)-12-epi-Leukotriene B4
- 5,12-DiHETE
- FT-0643029
- FT-0641916
- 5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- FT-0641358
- Q41596312
- LTB4;5(S),12(R)-DiHETE
- DTXSID40860923
- Q2704449
- starbld0003804
- FT-0604833
- 73151-67-4
- 5,12-dihydroxyeicosa-6,8,10,14-tetraenoic acid
- FT-0641355
- 12-Epi leukotriene B4
- 124629-74-9
- DB-056737
- DB-055549
- 5(S),12(S)-DiHETE
-
- MDL: MFCD00065851
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10-,15-11-
- InChIKey: VNYSSYRCGWBHLG-XUOUMLBJSA-N
- ほほえんだ: CCCCC\C=C\CC(O)\C=C/C=C/C=C\C(O)CCCC(O)=O
計算された属性
- せいみつぶんしりょう: 336.23000
- どういたいしつりょう: 336.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 14
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 4
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 密度みつど: 1.04
- ふってん: 536.4°C at 760 mmHg
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - 屈折率: 1.527
- PSA: 77.76000
- LogP: 4.50750
- 濃度: ~100 μg/mL in ethanol
5(S),12(S)-DiHETE セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11
- セキュリティの説明: S16; S26; S36
-
危険物標識:
- ちょぞうじょうけん:−20°C
- リスク用語:R11; R36/37/38
5(S),12(S)-DiHETE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200426-25 µg |
5(S),12(S)-DiHETE, |
73151-67-4 | ≥98% | 25µg |
¥3,354.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200426-25µg |
5(S),12(S)-DiHETE, |
73151-67-4 | ≥98% | 25µg |
¥3354.00 | 2023-09-05 | |
TRC | D446423-50µg |
5(S),12(S)-DiHETE |
73151-67-4 | 50µg |
$764.00 | 2023-05-18 | ||
TRC | D446423-100µg |
5(S),12(S)-DiHETE |
73151-67-4 | 100µg |
$1223.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200426A-50µg |
5(S),12(S)-DiHETE, |
73151-67-4 | ≥98% | 50µg |
¥5806.00 | 2023-09-05 | |
TRC | D446423-50μg |
5(S),12(S)-DiHETE |
73151-67-4 | 50μg |
$ 764.00 | 2023-04-17 | ||
TRC | D446423-100μg |
5(S),12(S)-DiHETE |
73151-67-4 | 100μg |
$ 1223.00 | 2023-04-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D3413-50UG |
5(S),12(S)-DiHETE |
73151-67-4 | ≥98%, ~100 μg/mL in ethanol | 50μG |
7954.61 | 2021-05-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200426A-50 µg |
5(S),12(S)-DiHETE, |
73151-67-4 | ≥98% | 50µg |
¥5,806.00 | 2023-07-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D3413-25UG |
5(S),12(S)-DiHETE |
73151-67-4 | ≥98%, ~100 μg/mL in ethanol | 25μG |
4616.72 | 2021-05-14 |
5(S),12(S)-DiHETEに関する追加情報
6,8,10,14-Eicosatetraenoic Acid, 5,12-Dihydroxy (CAS No. 73151-67-4)
The compound 6,8,10,14-Eicosatetraenoic acid, also known as 5,12-dihydroxy eicosatetraenoic acid (CAS No. 73151-67-4), is a highly unsaturated fatty acid with significant biological activity. This compound belongs to the class of polyunsaturated fatty acids (PUFAs) and has been the subject of extensive research due to its potential roles in various physiological processes. Recent studies have highlighted its involvement in inflammation regulation, neuroprotection, and cardiovascular health.
The molecular structure of 6,8,10,14-Eicosatetraenoic acid features four double bonds and two hydroxyl groups located at positions 5 and 12. This unique structure contributes to its stability and bioavailability. The compound is synthesized through a combination of enzymatic and chemical processes. Researchers have explored its synthesis using microbial fermentation and metabolic engineering techniques to enhance yield and purity.
In terms of biological activity, 5,12-dihydroxy eicosatetraenoic acid has shown potent anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A recent study published in the journal Nature Immunology demonstrated that this compound inhibits the NF-κB pathway, a key regulator of inflammation. This finding has implications for its potential use in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The compound also exhibits neuroprotective effects by promoting neuronal survival and reducing oxidative stress. A study conducted at the University of California revealed that 6,8,10,Eicosatetraenoic acid enhances synaptic plasticity and improves cognitive function in animal models of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
In the field of cardiovascular health, CAS No. 7315-based compounds have been shown to improve endothelial function and reduce lipid peroxidation. A clinical trial published in the Lancet indicated that supplementation with this compound significantly lowers blood pressure in hypertensive patients. These results underscore its role in maintaining cardiovascular homeostasis.
The application of this compound extends beyond pharmacology into the food industry. It is being explored as a functional food ingredient due to its ability to enhance shelf life and impart health benefits. Researchers are investigating its stability under various processing conditions to optimize its incorporation into food products.
In conclusion, CAS No. 73-based compounds like< strong>6,Eicosatetraenoic acid,< strong>5,dihydroxy, represent a promising avenue for drug development and functional foods. Continued research into their mechanisms of action and bioavailability will pave the way for novel therapeutic strategies targeting inflammation-related diseases.
73151-67-4 (5(S),12(S)-DiHETE) 関連製品
- 2171656-26-9(3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 1375080-28-6(1-(2-ethoxy-2-oxoethyl)cyclopentane-1-carboxylic acid)
- 59702-17-9(1-Cyclopentylpiperazin-2-one hydrochloride)
- 2098162-22-0((R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)
- 2640873-80-7(3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine)
- 2138184-04-8(ethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2,2-difluoropropanoate)
- 2171705-52-3(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid)
- 614731-24-7(4-(3-Methylphenoxy)methylpiperidine Hydrochloric Acid Salt)
- 91089-80-4(2-(4-Chloro-5-acetamido-2-methylphenoxy)acetic acid)




